4-Butylbenzoesäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Butylbenzoic acid and its derivatives has been explored through different chemical routes. An improved synthesis method for related compounds demonstrates the potential for high-yield and large-scale production, highlighting the compound's relevance in pharmaceutical applications and materials science (Sakaguchi et al., 2001). Facile synthesis techniques involving electrochemical processes have also been reported, offering alternative routes for obtaining 4-Butylbenzoic acid derivatives with potential for environmental sustainability (Senboku et al., 2011).

Molecular Structure Analysis

Studies on the molecular structure of 4-Butylbenzoic acid and its derivatives provide insights into the compound's versatility and potential applications. Investigations into self-assembly processes directed by hydrogen bonding reveal how 4-Butylbenzoic acid derivatives can form layered molecular arrays, highlighting the structural versatility important for material science applications (Armstrong et al., 2002).

Chemical Reactions and Properties

4-Butylbenzoic acid undergoes various chemical reactions, reflecting its functionality in organic synthesis. Its reactivity has been explored in contexts such as the synthesis of Schiff bases, indicating the compound's utility in developing potential inhibitors for medical applications (Irshad et al., 2022).

Physical Properties Analysis

The physical properties of 4-Butylbenzoic acid, such as solubility and melting point, are influenced by its molecular structure. Research into the crystalline and mesomorphic phases of related benzoic acid derivatives sheds light on the factors affecting the thermal behavior and phase transitions of 4-Butylbenzoic acid, important for its applications in liquid crystal technology (Jongen et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-Butylbenzoic acid, such as reactivity towards esterification and the formation of complexes with metals, are pivotal for its utility in synthesis and material applications. Studies on the interaction of 4-Butylbenzoic acid with lanthanides reveal the compound's role in forming complexes with unique thermal behaviors, indicating its potential in material science and catalysis (Jongen et al., 2003).

Wissenschaftliche Forschungsanwendungen

Chemische Struktur und Eigenschaften

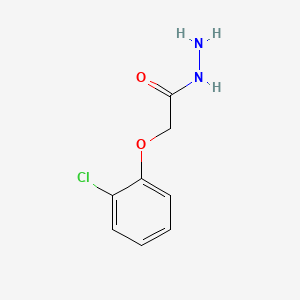

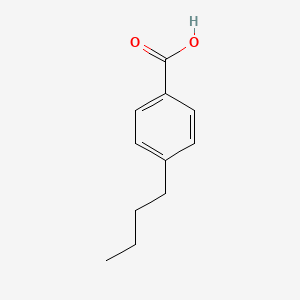

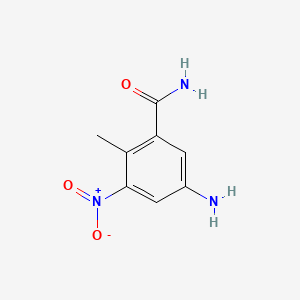

4-Butylbenzoesäure, auch bekannt als p-n-Butylbenzoesäure oder Benzoesäure, 4-Butyl-, hat die Summenformel C11H14O2 und ein Molekulargewicht von 178.2277 . Es ist eine chemische Verbindung, die in 2D- oder 3D-Molekülstrukturen dargestellt werden kann .

Verwendung in der organischen Synthese

This compound wird in der organischen Synthese verwendet . Organische Synthese ist ein Verfahren zur Herstellung organischer Verbindungen. Es ist eine Wissenschaft, die auf einer Reihe von Prinzipien und Konzepten basiert, die die Gestaltung synthetischer Routen regeln. Es beinhaltet auch die Methoden und Techniken zur Durchführung chemischer Reaktionen.

Wärme-Stabilisator in PVC

This compound wird als Wärmestabilisator in PVC verwendet . PVC oder Polyvinylchlorid ist eine Art Kunststoff, der strukturell steif und nicht flexibel ist. Ein Wärmestabilisator ist eine Substanz, die Kunststoffen zugesetzt wird, um ihren Abbau durch Wärme zu verhindern oder zu verzögern.

Zwischenprodukt in der chemischen Industrie

Diese Verbindung wird als Zwischenprodukt in der chemischen Industrie zur Herstellung von Estern von PTBBA verwendet . Ein Zwischenprodukt ist eine Substanz, die während der mittleren Schritte einer chemischen Reaktion zwischen Reaktanten und dem gewünschten Endprodukt hergestellt wird.

Kettenstoppmittel in Harzen

This compound wird als Kettenstoppmittel in Harzen verwendet . In der Polymerchemie wird ein Kettenstoppmittel verwendet, um eine weitere Polymerisation zu verhindern und so das Molekulargewicht der hergestellten Polymere zu bestimmen.

Potenter Hefe-Sirtuin (Sir2p)-Inhibitor

This compound wird als potenter Hefe-Sirtuin (Sir2p)-Inhibitor verwendet . Sirtuine sind eine Klasse von Proteinen, die entweder Mono-ADP-Ribosyltransferase- oder Deacylase-Aktivität besitzen, einschließlich Deacetylase-, Desuccinylase-, Demalonylase-, Demyristoylase- und Depalmitoylase-Aktivität. Die Hemmung von Sirtuinen kann erhebliche biologische Wirkungen haben, darunter die Regulierung der Transkription, Apoptose, Stressresistenz und Lebensdauer.

Flüssigkeitschromatographie-Elektrospray-Ionisations-Massenspektrometrie (LC-ESI-MS)

This compound wurde in Wasserproben mittels Flüssigkeitschromatographie-Elektrospray-Ionisations-Massenspektrometrie (LC-ESI-MS) bestimmt . LC-ESI-MS ist eine Technik in der analytischen Chemie, die verwendet wird, um Komponenten einer Mischung nach ihrer Ionenstärke und Affinität zur stationären Phase in der Säule zu trennen und diese Komponenten dann anhand ihres Masse-Ladungs-Verhältnisses und ihrer Konzentration zu identifizieren und zu quantifizieren.

Safety and Hazards

Wirkmechanismus

Target of Action

4-Butylbenzoic acid, also known as 4-tert-Butylbenzoic acid (PTBBA), is a chemical compound that has been found to have effects on certain biological targets. It has been used as a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.

Mode of Action

Its inhibitory effect on yeast sirtuin (sir2p) suggests that it may interfere with the activity of this enzyme . Sirtuins regulate important biological pathways in bacteria, archaea and eukaryotes. They are involved in various processes, including DNA repair, gene silencing, metabolism and aging.

Action Environment

The action, efficacy, and stability of 4-Butylbenzoic acid can be influenced by various environmental factors. According to a risk assessment report, the substance will mainly be released to water and air .

Eigenschaften

IUPAC Name |

4-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKUBRAOUZEZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066638 | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20651-71-2 | |

| Record name | 4-Butylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 4-butylbenzoic acid be used to create materials that respond to their environment?

A1: 4-Butylbenzoic acid plays a crucial role in designing chemoresponsive liquid crystals (LCs). When mixed with trans-4-pentylcyclohexanecarboxylic acid, it forms a stable nematic LC phase at room temperature due to the formation of heterodimers between the two carboxylic acids []. This LC phase is particularly sensitive to volatile amines, such as triethylamine. Exposure to even low concentrations of these amines disrupts the hydrogen bonding network, leading to a visible phase transition from the organized nematic phase to an isotropic liquid []. This property makes these LCs promising candidates for visual indicators of amine presence, potentially finding applications in areas like food spoilage detection.

Q2: What makes 4-butylbenzoic acid derivatives interesting for stimulating specific immune cells?

A2: Researchers are exploring 4-butylbenzoic acid derivatives as potential inducers of invariant Natural Killer T (iNKT) cells []. Specifically, a library of 4-butylbenzoic acid derivatives conjugated to aminosugar-phytosphingolipids was synthesized and screened for their ability to activate iNKT cells []. While the exact mechanism remains under investigation, these studies suggest that modifications to the 4-butylbenzoic acid structure could be key in fine-tuning the activity and selectivity of these compounds towards specific immune cell populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)